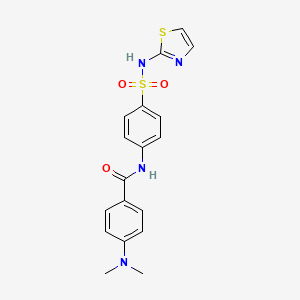

4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed explanation of the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications

Three-component Cyclocondensations

A study by Berrée et al. (1993) outlines the use of components including dimethylthioformamide and isocyanides in cyclocondensation reactions to selectively produce 5-aminothiazolium salts. This process suggests potential applications in synthesizing thiazole derivatives, which could be relevant to the structural framework of the compound , indicating its utility in creating complex organic molecules (Berrée, Yvelise Malvaut, E. Marchand, & G. Morel, 1993).

Microwave-assisted Synthesis of Acridine-acetazolamide Conjugates

Ulus et al. (2016) demonstrate the synthesis of acridine-acetazolamide conjugates through microwave irradiation. These conjugates, which exhibit potent inhibition against human carbonic anhydrases, highlight the therapeutic potential of thiazole-containing compounds in developing new inhibitors for enzyme targets (Ulus, Burak Aday, M. Tanc, C. Supuran, & M. Kaya, 2016).

Tautomeric Behavior Investigation

Erturk et al. (2016) investigated the tautomeric behavior of a sulfonamide derivative, indicating the significance of molecular conformation in pharmaceutical and biological activities. This research underscores the importance of structural studies in understanding the biological implications of thiazole derivatives (Erturk, Sedat Gumus, G. Dikmen, & Ö. Alver, 2016).

Synthesis of 8-membered Heterocycles

Chaloupka et al. (1977) explored the synthesis of 8-membered heterocycles from 3-Dimethylamino-2,2-dimethyl-2H-azirine, providing insight into the chemical reactivity and potential applications of thiazole-containing compounds in creating complex heterocyclic structures (Chaloupka, Piero Vittorelli, H. Heimgartner, et al., 1977).

Corrosion Inhibition Studies

Hu et al. (2016) synthesized benzothiazole derivatives to investigate their corrosion inhibiting effects against steel in acidic solutions. This study illustrates the practical applications of thiazole derivatives in materials science, particularly in corrosion protection (Hu, Yanbin Meng, Xuemei Ma, et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit prostaglandin h synthetase (cyclooxygenase) . This enzyme plays a crucial role in the inflammatory response.

Mode of Action

Related compounds have been shown to inhibit the activity of cyclooxygenase . This inhibition could potentially prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The biochemical pathways affected by 4-(dimethylamino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide are likely related to the inflammatory response, given its potential inhibition of cyclooxygenase . By inhibiting this enzyme, the compound could disrupt the synthesis of prostaglandins, which are key mediators of inflammation.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve a reduction in the levels of prostaglandins due to the inhibition of cyclooxygenase . This could result in a decrease in inflammation.

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(dimethylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S2/c1-22(2)15-7-3-13(4-8-15)17(23)20-14-5-9-16(10-6-14)27(24,25)21-18-19-11-12-26-18/h3-12H,1-2H3,(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBESOPUNIGSTJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-2-thiophenecarboxamide](/img/structure/B2978919.png)

![4,6-Dimethyl-2-[[5-propan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2978925.png)

![2-Chloro-N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methylacetamide](/img/structure/B2978936.png)